Chemical Architecture and Bio-Orthogonal Applications of (2R)-2-Aminohex-5-ynoic Acid Hydrochloride
Chemical Architecture and Bio-Orthogonal Applications of (2R)-2-Aminohex-5-ynoic Acid Hydrochloride
As the landscape of chemical biology and peptidomimetic drug design evolves, the demand for highly stable, highly reactive non-canonical amino acids has surged. Among these, (2R)-2-aminohex-5-ynoic acid hydrochloride —commonly known as D-homopropargylglycine hydrochloride (D-HPG HCl)—stands out as a premier building block.
This technical guide deconstructs the structural causality, physicochemical properties, and advanced bioconjugation workflows associated with D-HPG HCl, providing researchers with a self-validating framework for its application in solid-phase peptide synthesis (SPPS) and click chemistry.
Structural Causality: Why This Specific Molecule?
To understand the utility of (2R)-2-aminohex-5-ynoic acid hydrochloride, we must analyze the deliberate chemical choices embedded in its architecture:
-
The Hydrochloride Salt Form: Free amino acids exist as zwitterions, which can complicate solubility in the organic solvents required for Fmoc-protection prior to SPPS. By isolating the molecule as a hydrochloride salt, the alpha-amino group is fully protonated. This locks the molecule in a stable, highly water-soluble cationic state, preventing premature cyclization or nucleophilic degradation pathways during long-term storage[1].
-
The (2R) Stereochemistry (D-Enantiomer): While the L-enantiomer (L-HPG) is heavily utilized in metabolic labeling (BONCAT) because it is recognized by endogenous methionyl-tRNA synthetases, the D-enantiomer is strictly reserved for synthetic peptidomimetics. Endogenous proteases (e.g., trypsin, chymotrypsin) are stereoselective for L-amino acids. Incorporating D-HPG disrupts these enzymatic recognition sites, dramatically increasing the in vivo proteolytic stability and biological half-life of the resulting therapeutic peptide.
-
The Homopropargyl Moiety: The alkyne functional group is separated from the alpha-carbon by a two-carbon methylene spacer (-CH₂-CH₂-C≡CH), as opposed to the single carbon in propargylglycine. This extended spacer increases the conformational flexibility of the alkyne, pushing it further from the steric bulk of the peptide backbone. This significantly reduces steric hindrance during the formation of the metallacycle intermediate in downstream cycloaddition reactions, leading to superior conjugation yields[2].
Quantitative Physicochemical Profile
The following table summarizes the core quantitative data for D-HPG HCl, essential for accurate molar calculations during synthesis.
| Property | Value |
| IUPAC Name | (2R)-2-aminohex-5-ynoic acid hydrochloride[1] |
| Common Name | D-Homopropargylglycine HCl (D-HPG HCl) |
| Molecular Formula | C₆H₁₀ClNO₂[1] |
| Molecular Weight | 163.60 g/mol [1] |
| Exact Mass | 163.0400 Da[1] |
| CAS Registry Number | 2913229-36-2 (HCl salt) / 211054-02-3 (Free base)[3] |
| Polar Surface Area (PSA) | 63.3 Ų[1] |
| Stereochemistry | (2R) Configuration |
Mechanistic Utility: Bio-Orthogonal Click Chemistry
The primary application of D-HPG is its role as a bio-orthogonal reactive handle in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[4][5]. CuAAC is a premier "click chemistry" reaction that forms a highly stable 1,4-disubstituted 1,2,3-triazole linkage between an alkyne and an azide[4]. Because neither alkynes nor azides interact with native biological functional groups (amines, thiols, carboxyls), this reaction is entirely bio-orthogonal, allowing for the targeted functionalization of peptides with fluorophores, PEG chains, or targeting ligands without cross-reactivity.
Workflow of D-HPG incorporation via SPPS and subsequent CuAAC bioconjugation.
Self-Validating Experimental Protocols
To ensure reproducibility and high yields, the following protocols integrate mechanistic causality with strict validation checkpoints.
Protocol A: SPPS Incorporation of Fmoc-D-HPG-OH
Note: The commercial D-HPG HCl must be converted to Fmoc-D-HPG-OH prior to SPPS to prevent uncontrolled polymerization.
-
Resin Preparation: Swell Rink Amide resin (0.1 mmol scale) in Dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min) to expose the primary amine.
-
Activation & Coupling:
-
Causality: The alkyne group is chemically inert to standard coupling reagents, allowing for standard activation.
-
Dissolve 4 eq. Fmoc-D-HPG-OH, 4 eq. HBTU, and 8 eq. DIPEA in DMF. Add to the resin and agitate for 45 minutes.
-
-
Validation Checkpoint (Kaiser Test): Remove a few resin beads, wash with ethanol, and apply Kaiser test reagents.
-
Self-Validation: A colorless/yellow bead confirms >99% coupling efficiency. A blue bead indicates unreacted amines, necessitating a second coupling cycle.
-
-
Cleavage: Cleave the peptide from the resin using a cocktail of TFA/TIPS/H₂O (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether.
Protocol B: CuAAC Bioconjugation (Click Labeling)
-
Reagent Preparation: Dissolve the purified D-HPG-containing peptide in PBS (pH 7.4) to a final concentration of 1 mM. Add 1.5 eq. of the desired Azide-fluorophore.
-
Catalyst Complex Assembly:
-
Causality: Free Cu(I) is highly unstable and generates reactive oxygen species (ROS) that cleave peptide backbones. THPTA ligand coordinates and stabilizes Cu(I), maintaining catalytic efficiency while protecting the peptide.
-
Premix CuSO₄ (1 mM final) with THPTA ligand (5 mM final) in a separate vial. Add to the peptide solution.
-
-
In Situ Reduction: Add Sodium Ascorbate (10 mM final).
-
Causality: Ascorbate reduces Cu(II) to the active Cu(I) state in situ, ensuring a continuous supply of the catalyst.
-
-
Reaction: Incubate at room temperature for 1 hour in the dark.
-
Validation Checkpoint (LC-MS): Take a 10 µL aliquot and analyze via LC-MS.
-
Self-Validation: A mass shift corresponding exactly to [Peptide Mass] + [Azide Mass] confirms successful cycloaddition. If unreacted alkyne remains, spike the reaction with an additional 5 mM Sodium Ascorbate to regenerate oxidized Cu(I).
-
References
-
National Institutes of Health. "(2S)-2-aminohex-5-ynoic acid hydrochloride | C6H10ClNO2". PubChem. URL:[Link]
-
Seifried, B. M., et al. "Glycoprotein Mimics with Tunable Functionalization through Global Amino Acid Substitution and Copper Click Chemistry". ACS Publications. URL:[Link]
-
AIP Publishing. "Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging". Applied Physics Reviews. URL:[Link]
-
Royal Society Publishing. "'Clickable lectins': bioorthogonal reactive handles facilitate the directed conjugation of lectins in a modular fashion". Interface Focus. URL:[Link]
